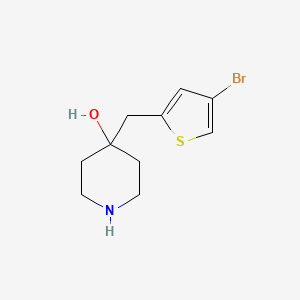
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol is a chemical compound with the molecular formula C10H14BrNOS. It is a derivative of piperidin-4-ol, featuring a bromothiophene group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-one.
Reduction: Formation of 4-((4-Thiophen-2-yl)methyl)piperidin-4-ol.
Substitution: Formation of 4-((4-Aminothiophen-2-yl)methyl)piperidin-4-ol.
Scientific Research Applications
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like HIV.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an antagonist at certain receptors, blocking the binding of natural ligands and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorothiophen-2-yl)methyl)piperidin-4-ol
- 4-((4-Fluorothiophen-2-yl)methyl)piperidin-4-ol
- 4-((4-Methylthiophen-2-yl)methyl)piperidin-4-ol
Uniqueness
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Biological Activity
The compound 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol is a member of the piperidine class of compounds, notable for its structural features that may confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and the mechanisms underlying its action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a bromothiophene moiety attached to a piperidine ring, which is further substituted with a hydroxyl group. The presence of the bromine atom is crucial as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, derivatives with thiophene rings have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The potential for this compound to act as an antimicrobial agent makes it a candidate for further pharmacological studies.
Neuroprotective Effects
A study on related compounds has highlighted their potential neuroprotective properties, particularly in models of neurodegenerative diseases. For example, certain derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which are crucial for motor function .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the piperidine and thiophene moieties affect biological activity. Compounds lacking specific substituents or possessing different halogen groups showed varying degrees of potency against targets like MAO-B and other enzymes .
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. For instance, computational modeling suggests that it may interact with MAO-B through competitive inhibition, thereby modulating neurotransmitter levels in the brain .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on MAO-B Inhibition | Compound showed IC50 values indicating strong inhibitory activity against MAO-B | Potential use in treating neurodegenerative diseases like Parkinson's |
| Antimicrobial Testing | Demonstrated effectiveness against MRSA | Suggests utility in developing new antibiotics |
| SAR Analysis | Identified key structural features that enhance biological activity | Guides future synthesis of more potent derivatives |
Properties
Molecular Formula |
C10H14BrNOS |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-8-5-9(14-7-8)6-10(13)1-3-12-4-2-10/h5,7,12-13H,1-4,6H2 |
InChI Key |
IPGXBKPGRJUDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CS2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















